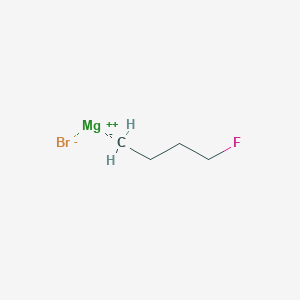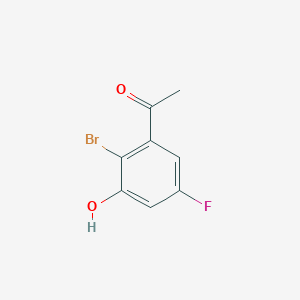
2'-Bromo-5'-fluoro-3'-hydroxyacetophenone
Overview
Description
2'-Bromo-5'-fluoro-3'-hydroxyacetophenone is an organic compound with the molecular formula C8H6BrFO2 It is a derivative of acetophenone, characterized by the presence of bromine, fluorine, and hydroxyl groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2'-Bromo-5'-fluoro-3'-hydroxyacetophenone can be synthesized through several methods. One common approach involves the bromination of 2-hydroxyacetophenone in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in a suitable solvent like chloroform or acetic acid . The reaction typically proceeds under reflux conditions to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2'-Bromo-5'-fluoro-3'-hydroxyacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products:
Substitution: Formation of substituted phenyl ethanones.
Oxidation: Conversion to 1-(2-bromo-5-fluoro-3-oxophenyl)ethanone.
Reduction: Formation of 1-(2-bromo-5-fluoro-3-hydroxyphenyl)ethanol.
Scientific Research Applications
2'-Bromo-5'-fluoro-3'-hydroxyacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2'-Bromo-5'-fluoro-3'-hydroxyacetophenone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity towards specific targets, leading to desired biological outcomes.
Comparison with Similar Compounds
2'-Bromo-5'-fluoro-3'-hydroxyacetophenone can be compared with other similar compounds such as:
- 1-(5-Bromo-2-hydroxyphenyl)ethanone
- 1-(5-Fluoro-2-hydroxyphenyl)ethanone
- 1-(3-Bromo-2-hydroxyphenyl)ethanone
Uniqueness: The unique combination of bromine, fluorine, and hydroxyl groups in this compound imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms can enhance its reactivity and potential biological activities compared to other similar compounds .
Properties
IUPAC Name |
1-(2-bromo-5-fluoro-3-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4(11)6-2-5(10)3-7(12)8(6)9/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWWRYCNVINZRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)F)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


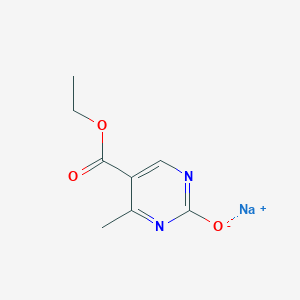
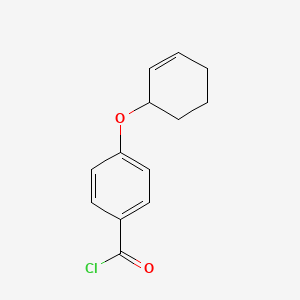
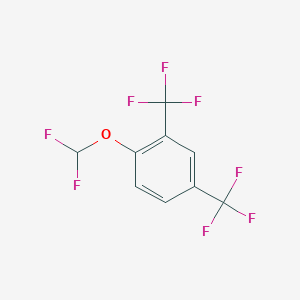
![N-[[(1R,2R,6S,7S)-3,5-Dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl]methyl]adamantane-1-carboxamide](/img/structure/B1413213.png)
![Ethyl 2-[(1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,2,2-trifluoroethyl)sulfanyl]acetate](/img/structure/B1413214.png)

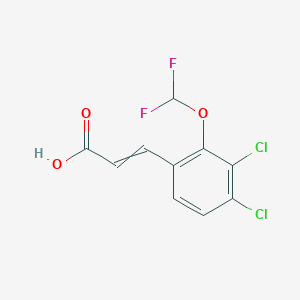


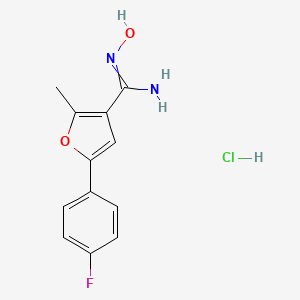
![trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester](/img/structure/B1413223.png)

![N-[2-(4-bromophenyl)ethyl]oxan-4-amine](/img/structure/B1413225.png)
